5-Cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione is a hypothetical organic compound belonging to the class of 1,3,5-triazinane-2-thiones. This class consists of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms and a sulfur atom in the form of a thione group. The specific structure of this compound includes a cyclohexyl group and a phenethyl group, which may impart unique chemical properties and potential biological activities. Although the synthesis of this particular compound has not been reported, similar derivatives have shown promise in various scientific applications, particularly in antimicrobial research .
The compound is classified as a heterocyclic thione derivative. Its molecular formula is , and it features a complex structure that may contribute to its biological activity. The presence of the cyclohexyl and phenethyl groups suggests potential interactions with biological targets, making it an interesting candidate for further research .
While there is no specific synthesis reported for 5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione, analogous compounds can typically be synthesized through one-pot condensation reactions. This method often involves reacting an appropriate amine (in this case, 1-phenylethylamine) with thiourea and formaldehyde in the presence of a cyclohexyl source such as cyclohexanone under acidic conditions. This approach allows for the formation of the triazinane ring system while introducing the desired substituents at specific positions .
The molecular structure of 5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione can be represented as follows:
The structure features:
The chemical behavior of 5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione can be inferred from similar compounds in the 1,3,5-triazinane series. These compounds can undergo various reactions typical for thiones:
The mechanism of action for compounds like 5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione is not well-established but can be hypothesized based on structural similarities to known thione derivatives. Potential mechanisms could involve:
Quantitative data on efficacy (e.g., IC50 values) would be necessary to better understand its potential therapeutic applications.
While specific physical properties for 5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione are not available due to its hypothetical status, properties of related compounds suggest:
Typical analyses would include melting point determination, spectral analysis (NMR, IR), and solubility tests to characterize the compound fully .
The potential applications for 5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione may include:
The systematic IUPAC name "5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione" precisely defines this compound’s molecular architecture. The core structure is the partially saturated 1,3,5-triazinane ring—a six-membered heterocycle featuring three nitrogen atoms at positions 1,3,5—with a thiocarbonyl group (C=S) at position 2. The "5-cyclohexyl" prefix denotes a cyclohexyl substituent attached to the ring nitrogen at position 5, while "1-phenethyl" specifies a phenethyl group (–CH₂CH₂C₆H₅) bonded to the nitrogen at position 1. This nomenclature follows IUPAC priority rules, where the thione group (-thione) receives higher priority than amine substituents [5] [9].
Structurally, 1,3,5-triazinane-2-thiones belong to the broader class of s-triazine derivatives but are distinguished by their reduced hexahydro form, which imparts enhanced conformational flexibility compared to aromatic triazines. The thione functionality introduces a polarized C=S bond, creating a nucleophilic sulfur atom capable of metal coordination or hydrogen bonding. This group also enables tautomerization to the thiol form, though crystallographic studies confirm the thione tautomer predominates in the solid state [9]. Key structural variations arise from N1 and N5 substitutions, which modulate electronic properties and steric bulk:
Table 1: Representative 1,3,5-Triazinane-2-thione Derivatives and Structural Features
Compound | N1-Substituent | N5/N3-Substituent | Key Structural Feature |
---|---|---|---|
5-Cyclohexyl-1-phenethyl derivative | Phenethyl | Cyclohexyl | Asymmetric N-disubstitution |
6-(Alkylthio)-4-aryl derivatives [9] | Varies | Varies | 4,6-Disubstituted with aryl/alkylthio |
3,4-Dihydro-2-thione derivatives [7] | Morpholine-type | Aryl/alkyl | Fused/functionalized ring systems |
The 1,3,5-triazinane-2-thione core has emerged as a privileged scaffold in drug discovery due to its versatile pharmacophoric properties. Its significance stems from:
Enzyme Inhibition: The thione sulfur acts as a hydrogen-bond acceptor, enabling interactions with catalytic residues in enzyme active sites. Derivatives inhibit kinases (e.g., CDK1/2 with IC₅₀ < 0.03 µM) [1], carbonic anhydrases, and dihydrofolate reductase (DHFR) by mimicking purine scaffolds. This is critical in anticancer applications, where triazine-based inhibitors disrupt signal transduction pathways in colorectal and other cancers [1] [7].
Receptor Modulation: N1-phenethyl substitutions enable interactions with CNS receptors. The phenethyl moiety—common in neuroactive compounds—facilitates binding to serotonin (5-HT₆) and dopamine receptors. Recent studies identified triazinane-thiones as potent 5-HT₆ ligands with procognitive effects, highlighting their potential for treating cognitive impairment [3].
Structural Diversity: Sequential N-functionalization allows tailored physicochemical properties. For example, cyclohexyl groups enhance log P values (≈2.5–4.0), promoting blood-brain barrier penetration, while morpholine rings improve aqueous solubility for systemic bioavailability [7].
Table 2: Biological Activities of 1,3,5-Triazinane-2-thione Derivatives
Biological Target | Activity | Example Derivative | Potential Therapeutic Application |
---|---|---|---|
Kinases (CDK1/2) [1] | Inhibition (IC₅₀ < 0.03 µM) | Triazine-pyridine hybrids | Anticancer therapy |
5-HT₆ Serotonin Receptor [3] | Antagonism/agonism (Kᵢ < 100 nM) | 4-((1H-Indol-3-yl)methyl) derivatives | Cognitive impairment |
Carbonic Anhydrase IX/XII [1] | Selective inhibition | Benzenesulfonamide-triazine hybrids | Antihypoxic tumor targeting |
mTOR/PI3K [1] | Dual inhibition | Morpholino-triazines | Antiproliferative agents |
The strategic incorporation of 5-cyclohexyl and 1-phenethyl groups evolved from structure-activity relationship (SAR) studies spanning two decades:
Commercial availability from cyclohexane oxidation (KA oil process) enabled scalable synthesis [10].
Phenethyl Group: Emerged from neurotransmitter analog designs. The phenethyl moiety—a bioisostere of endogenous phenethylamine neurotransmitters—was first incorporated in the 2010s to target CNS receptors. Key advantages include:
Synthetic innovations enabled these complex substitutions:
Table 3: Evolution of Key Substituents in 1,3,5-Triazinane-2-thione Design
Time Period | N5-Substituent Trend | N1-Substituent Trend | Synthetic Advance |
---|---|---|---|
2000–2010 | Simple alkyl (methyl/ethyl) | Aryl/heteroaryl | Classical heating in THF/toluene |
2010–2020 | Alicyclic (e.g., cyclohexyl) | Benzyl/phenethyl | Phase-transfer catalysis (TBAB) |
2020–Present | Functionalized alicyclic | Optimized phenethyl | Microwave/ultrasound in aqueous media [7] |
The synergy of 5-cyclohexyl and 1-phenethyl groups represents a deliberate optimization for CNS-active agents, balancing lipophilicity for brain penetration with targeted receptor engagement—a paradigm now extending to anticancer and antimicrobial applications [3] [7].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7